(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol
Description
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-7-11-9-2-1-3-10(9)12-13(11)6-8-4-5-8/h8,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDOSMSPXJULOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3CC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol (CAS: 2098046-18-3) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, case studies, and a comparative analysis with related compounds.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 177.25 g/mol |
| CAS Number | 2098046-18-3 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. Research indicates that it may modulate enzyme activity and receptor interactions, which can lead to significant pharmacological effects. Specific pathways affected include those involved in inflammation and cancer cell proliferation.
Anticancer Properties
Studies have shown that this compound exhibits anticancer activity . In vitro assays demonstrate its ability to inhibit the growth of several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Inhibition Rates : The compound showed IC values ranging from 10 to 30 µM across different cell lines.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed, with significant effects noted at concentrations above 20 µM.
-
Study on Anti-inflammatory Mechanism :
- Objective : To assess the impact on cytokine production.
- Method : RAW 264.7 macrophages were stimulated with LPS and treated with the compound.
- Results : The treatment led to a reduction in TNF-alpha levels by approximately 50%, indicating a potential mechanism for its anti-inflammatory effects.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Primary Activity | IC Values (µM) |
|---|---|---|---|
| This compound | Pyrazole derivative | Anticancer | 10 - 30 |
| 1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine | Pyrazole derivative | Antimicrobial | 15 - 35 |
| 2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amines | Pyrazole derivative | Anticancer | 12 - 28 |
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
Ring System Variations: Replacement of the cyclopentane ring with a thiopyrano ring (as in ) introduces sulfur, increasing molecular weight (224.32 vs. 192.26 g/mol) and likely altering electronic properties and solubility. Fungicidal analogs (e.g., metconazole ) employ a simpler cyclopentanol backbone with halogenated aromatic groups, prioritizing lipophilicity for membrane penetration.
Cyclopropylmethyl vs.
Physicochemical Properties
Table 2: Property Comparison
Insights :
- The target compound’s hydroxymethyl group improves solubility over methyl or halogenated analogs, critical for oral bioavailability in drug development.
- Cyclopropylmethyl enhances metabolic stability compared to linear alkyl chains in procyazine or cyanazine.
Preparation Methods
Formation of the Tetrahydrocyclopenta[c]pyrazole Core
This bicyclic system is typically formed via cyclization reactions involving pyrazole precursors and cyclopentane derivatives or their equivalents. Common methods include:
- Cyclocondensation: Reaction of hydrazines with cyclopentanone or its derivatives to form the pyrazole ring fused to the cyclopentane ring.
- Ring closure via intramolecular cyclization: Using functionalized pyrazole intermediates to close the cyclopentane ring.
Introduction of the Methanol Group at the 3-Position
The methanol group attached to the pyrazole ring is introduced via reduction of a corresponding aldehyde or ester precursor:
- Reduction of 3-formyl or 3-carboxyl derivatives: Using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert aldehydes or esters to the corresponding alcohols.
- This step is often performed after the core structure and substituents are installed to avoid side reactions.
Detailed Preparation Methods from Related Literature and Patents
Although no direct preparation method for the title compound is publicly available, related synthetic methods for pyrazolylmethanol derivatives and cyclopropylmethyl-substituted heterocycles provide valuable insights.
Reduction of Ester or Aldehyde Precursors to Methanol Derivatives
These procedures demonstrate effective methods for converting ester precursors to hydroxymethyl derivatives, which can be adapted for the pyrazole ring system.
Alkylation Reactions to Introduce Cyclopropylmethyl Group
- Alkylation of pyrazole derivatives with cyclopropylmethyl halides under basic conditions (e.g., K2CO3 or NaH) in polar aprotic solvents (DMF, DMSO) is a common approach.
- Alternative methods include nucleophilic substitution using cyclopropylmethyl organometallic reagents on electrophilic pyrazole intermediates.
Cyclization to Form the Tetrahydrocyclopenta[c]pyrazole Core
- Literature reports cyclization via hydrazine condensation with cyclopentanone derivatives.
- Patents related to G-protein coupled receptor agonists describe methods to prepare fused pyrazole-cyclopentane systems under acidic or basic catalysis, often involving heating and solvent optimization.
Summary Table of Key Synthetic Steps
Research Findings and Considerations
- The choice of reducing agent affects yield and selectivity; LiAlH4 is more reactive but requires strict anhydrous conditions and careful quenching.
- Alkylation reactions must be controlled to avoid over-alkylation or side reactions; base strength and solvent polarity are critical.
- Cyclization steps may require optimization of temperature, solvent, and catalyst to favor the desired fused bicyclic structure.
- Purification typically involves extraction, drying, and chromatographic techniques to isolate the target compound in high purity.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of pyrazole derivatives often involves condensation reactions. For example, hydrazine derivatives can react with carbonyl-containing precursors in ethanol under reflux to form pyrazoline scaffolds . Reaction parameters such as solvent polarity (e.g., ethanol vs. 1,4-dioxane), temperature, and catalysts (e.g., triethylamine) significantly impact yield. In a related protocol, triethylamine in 1,4-dioxane facilitated cyclization with malononitrile, achieving yields >80% . Post-synthesis purification via column chromatography followed by HPLC analysis (using methods from ) is critical to isolate the target compound with >95% purity.
Q. Which spectroscopic techniques are most reliable for structural characterization?
A combination of NMR, FTIR, and mass spectrometry is standard. NMR (¹H/¹³C) identifies proton environments and cyclopropane ring stability, while FTIR confirms hydroxyl (-OH) and pyrazole ring vibrations (e.g., C=N stretching at ~1600 cm⁻¹) . X-ray crystallography, as applied to a structurally similar pyrazoline compound, resolves stereochemical ambiguities and validates bond angles . For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental spectral data be resolved?
Discrepancies may arise from solvation effects or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model solvent interactions to align predicted IR/NMR spectra with experimental results. Cross-validation with X-ray data (as in ) provides a structural benchmark. If inconsistencies persist, variable-temperature NMR or crystallography under controlled humidity may reveal dynamic conformational changes.
Q. What experimental designs are suitable for evaluating biological activity in vitro?
Pyrazoline derivatives often exhibit pharmacological activity. For cytotoxicity studies, use cell lines (e.g., MCF-7 for breast cancer) with MTT assays at concentrations ranging 1–100 μM. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry. Structural analogs in showed antitumor activity via topoisomerase inhibition, suggesting similar mechanistic assays. Metabolic stability can be tested using liver microsomes, with HPLC-MS monitoring degradation .
Q. How can reaction intermediates be trapped or characterized to elucidate mechanistic pathways?
In situ FTIR or NMR monitoring can capture transient intermediates. For example, in cyclopropane ring formation, quenching the reaction at timed intervals and analyzing via LC-MS may identify carbocation or radical intermediates. A study on pyrazole synthesis used elemental sulfur as a catalyst, implying thiol intermediates. Trapping agents like TEMPO or DMPO can stabilize radicals for ESR analysis.
Q. What strategies mitigate compound degradation during long-term stability studies?
Degradation pathways (e.g., oxidation, hydrolysis) require accelerated stability testing under ICH guidelines. Store samples at 40°C/75% RH and analyze monthly via HPLC . Lyophilization or formulation in PEG matrices enhances stability. For hydrolytically sensitive moieties (e.g., cyclopropane), buffer systems at pH 6–7 are preferable. UV-light sensitivity necessitates amber glass storage and antioxidant additives (e.g., BHT).
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data across research groups be interpreted?
Variability may stem from differences in cell culture conditions (e.g., serum concentration, passage number) or impurity profiles. Harmonize protocols by using standardized cell lines (e.g., ATCC-certified) and compound batches purified to ≥98% (via HPLC ). Meta-analysis of dose-response curves and IC₅₀ values across studies can identify outliers. Structural analogs in showed activity dependent on substituent electronegativity, suggesting structure-activity relationship (SAR) re-evaluation.
Q. What methodologies validate the compound’s selectivity in enzyme inhibition assays?
Use kinetic assays (e.g., fluorescence polarization) with recombinant enzymes and competitive inhibitors. For example, if targeting kinases, test against a panel (e.g., PKA, PKC, EGFR) at 10–1000 nM concentrations. Counter-screening with unrelated enzymes (e.g., phosphatases) confirms specificity. In , pyrazoline derivatives exhibited selectivity via hydrophobic interactions with enzyme pockets, which can be modeled using molecular docking (e.g., AutoDock Vina).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
